molecular formula C12H9F2NO2 B1466655 1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1284667-02-2

1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B1466655
CAS No.: 1284667-02-2
M. Wt: 237.2 g/mol
InChI Key: ICWJVHCPFHFGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-Difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is a chemical building block of interest in medicinal chemistry and drug discovery. Its structure incorporates a pyrrole-2-carboxylic acid scaffold, which is a privileged structure in the design of bioactive molecules. Compounds featuring this core have been investigated as potential therapeutic agents in multiple areas. For instance, pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of Mycobacterial membrane protein large 3 (MmpL3), showing excellent activity against drug-resistant tuberculosis in preclinical studies . Furthermore, structurally related pyrrole derivatives have been explored as Capsid Assembly Modulators for the treatment of chronic Hepatitis B virus infection, demonstrating high potency in affecting viral replication . The 2,4-difluorophenyl moiety is a common feature in pharmaceutical compounds due to the ability of fluorine atoms to influence molecular conformation, metabolic stability, and binding interactions with biological targets . This combination of features makes this compound a versatile intermediate for constructing novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c13-9-4-3-8(10(14)6-9)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWJVHCPFHFGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2,4-Difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid (CAS No. 1284667-02-2) is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure consists of a pyrrole ring substituted with a difluorophenyl group and a carboxylic acid moiety, which can influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H9F2NO2C_{12}H_{9}F_{2}NO_{2} with a molecular weight of 237.20 g/mol. The compound's structure is pivotal in determining its interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing the pyrrole structure exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific activity of this compound has been investigated in several studies.

Antimicrobial Activity

A study focused on pyrrole derivatives demonstrated that modifications to the pyrrole ring could enhance antibacterial properties against Mycobacterium tuberculosis (Mtb). For instance, compounds with electron-withdrawing groups on the phenyl moiety showed improved activity compared to their unsubstituted counterparts. In particular, derivatives with fluorine substitutions were noted for their potent antimicrobial effects (MIC < 0.016 μg/mL) and low cytotoxicity .

CompoundActivity (MIC)Cytotoxicity (IC50)
Compound 1<0.016 μg/mL>64 μg/mL
Compound 5Equivalent to IsoniazidLow
Compound 16<0.016 μg/mL>64 μg/mL

The mechanism by which this compound exerts its effects may involve interaction with specific enzymes or receptors related to microbial survival or proliferation. Structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups enhances binding affinity to target proteins involved in bacterial metabolism .

Study on Antitubercular Activity

In a detailed investigation, researchers synthesized various pyrrole derivatives and assessed their antitubercular activity against M. tuberculosis H37Rv. The study revealed that compounds with bulky substituents on the carboxylic acid moiety exhibited significantly higher potency compared to simpler structures. For example, one derivative demonstrated an over 100-fold increase in potency compared to baseline compounds .

Anti-inflammatory Potential

Another study explored the anti-inflammatory effects of pyrrole derivatives, including those similar to this compound. It was found that these compounds could inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid serves as a versatile building block for constructing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and reduction makes it useful in synthesizing derivatives with tailored properties.

Reaction TypeDescription
Oxidation Can be oxidized to form corresponding ketones or aldehydes.
Reduction The carboxylic acid group can be reduced to an alcohol or alkane.
Substitution Electrophilic substitution reactions can introduce new substituents.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and as a possible inhibitor in biochemical assays. Its structural features allow it to interact with specific molecular targets, enhancing binding affinity to certain receptors or enzymes.

Pharmaceutical Development

Due to its biological activity, this compound is being investigated for its potential as a lead compound in drug development. Studies have indicated that its derivatives may exhibit anti-inflammatory and anticancer properties.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results showed significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Material Science

Researchers explored the use of this compound in developing new materials with enhanced properties. It was incorporated into polymer matrices to improve thermal stability and mechanical strength, demonstrating promising results in material performance.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₂H₉F₂NO₂ 253.21 Not reported 2,4-Difluorophenylmethyl, COOH
1-(4-Fluorophenyl)-1H-pyrrole-2-COOH C₁₁H₈FNO₂ 205.19 Not reported 4-Fluorophenyl, COOH
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-COOH C₁₁H₉F₂NO₃ 253.19 Not reported 2,4-Difluorophenyl, Lactam
1-Methyl-5-[4-(CF₃)phenyl]pyrrole-2-COOH C₁₃H₁₀F₃NO₂ 269.22 Not reported 4-Trifluoromethylphenyl, Methyl

Research Findings and Trends

  • Electronic Effects: The 2,4-difluorophenyl group in the target compound enhances acidity (pKa ~3.5–4.0) compared to mono-fluorinated analogues (pKa ~4.5) due to stronger electron withdrawal .
  • Bioactivity : Pyrrole-2-carboxylic acids with fluorinated aryl groups show improved membrane permeability and target affinity, as seen in antifungal derivatives .
  • Stability: Lactam derivatives (e.g., pyrrolidinone) exhibit superior thermal stability over pyrrole counterparts, making them preferable for solid formulations .

Preparation Methods

Formation of the Pyrrole-2-carboxylic Acid Core

The pyrrole-2-carboxylic acid scaffold can be synthesized through classical pyrrole ring formation methods such as the Paal-Knorr synthesis. This involves cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic or neutral conditions, leading to the formation of the pyrrole ring with a carboxylic acid substituent at the 2-position.

Introduction of the 2,4-Difluorobenzyl Group

The N-substitution with the 2,4-difluorobenzyl group is typically achieved by alkylation of the pyrrole nitrogen using 2,4-difluorobenzyl halides (e.g., bromide or chloride) in the presence of a base. Alternatively, a Friedel-Crafts type alkylation can be employed using a Lewis acid catalyst such as aluminum chloride to facilitate the attachment of the difluorobenzyl moiety to the pyrrole nitrogen.

Another advanced method involves palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination or related cross-coupling techniques) between a pyrrole derivative and 2,4-difluorobenzyl halide, which provides high selectivity and yields under mild conditions.

Oxidation and Functional Group Transformations

In some synthetic sequences, the aldehyde precursor 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde is first prepared via palladium-catalyzed coupling of 2,4-difluoroaniline with a pyrrole derivative. This aldehyde can then be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Considerations

For large-scale production, the synthetic routes are optimized to enhance yield, purity, and cost-effectiveness. This includes:

  • Use of continuous flow reactors to maintain precise temperature and reaction time control.
  • Employment of green chemistry principles to minimize solvent waste and hazardous reagents.
  • Optimization of recrystallization solvents and conditions to improve product purity.

Detailed Preparation Procedure Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrrole ring formation Cyclization of 1,4-dicarbonyl compound with ammonia or primary amine under acidic conditions Formation of pyrrole-2-carboxylic acid core
2 N-Alkylation Reaction of pyrrole-2-carboxylic acid with 2,4-difluorobenzyl bromide/chloride in presence of base (e.g., K2CO3) Introduction of 2,4-difluorobenzyl group at nitrogen
3 Oxidation (if aldehyde intermediate used) Oxidation of 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde with KMnO4 or CrO3 Conversion of aldehyde group to carboxylic acid
4 Purification Recrystallization from aqueous ethanol or methanol mixtures High purity product with yields typically above 75%

Research Findings and Optimization

  • The palladium-catalyzed coupling method for introducing the 2,4-difluorobenzyl group has been shown to provide high selectivity and yield, making it preferable for complex molecule synthesis.
  • Recrystallization solvents such as 35-65% aqueous ethanol or methanol mixtures are effective in purifying the final product.
  • Temperature control during alkylation and oxidation steps is critical to minimize side reactions and degradation.
  • Continuous flow synthesis has been reported to improve reaction efficiency and reproducibility in industrial settings.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Paal-Knorr + N-alkylation 1,4-dicarbonyl + ammonia; 2,4-difluorobenzyl halide + base Straightforward, well-established May require multiple steps, moderate yield
Palladium-catalyzed coupling Pyrrole derivative + 2,4-difluorobenzyl halide + Pd catalyst High selectivity, mild conditions Requires expensive catalyst, sensitive to moisture
Oxidation of aldehyde precursor KMnO4 or CrO3 oxidation of aldehyde intermediate Direct conversion to acid, high purity Harsh oxidants, potential overoxidation
Continuous flow synthesis Optimized flow reactors for alkylation and oxidation Scalable, reproducible, environmentally friendly Requires specialized equipment

Q & A

Basic Synthesis: What are the most reliable synthetic routes for preparing 1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves:

  • Pyrrole Core Formation : Cyclocondensation of γ-keto esters with ammonia or amines, followed by functionalization at the 2-position (carboxylic acid introduction via hydrolysis) .
  • Benzylation : Alkylation of the pyrrole nitrogen using 2,4-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the (2,4-difluorophenyl)methyl group .
  • Carboxylic Acid Activation : Methyl ester intermediates (common in pyrrole derivatives) are hydrolyzed using NaOH/MeOH, followed by acidification to yield the free carboxylic acid .
    Key Considerations : Optimize reaction time and temperature to avoid side products like over-alkylation or ester hydrolysis byproducts.

Basic Characterization: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons from the difluorophenyl group at δ 6.8–7.2 ppm, pyrrole protons at δ 6.0–7.0 ppm) .
  • LCMS/HPLC : Confirm molecular weight ([M+H]+ expected ~278.2) and purity (>95% by HPLC) .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly if crystalline derivatives (e.g., methyl esters) are accessible .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar pyrrole-2-carboxylic acid derivatives?

Methodological Answer:

  • Parameter Screening : Test variations in solvents (DMF vs. THF), bases (K₂CO₃ vs. NaH), and temperature to identify optimal conditions .
  • Byproduct Analysis : Use LCMS to detect intermediates (e.g., unhydrolyzed esters) or side products (e.g., dialkylated species) .
  • Scale-Dependent Optimization : Pilot small-scale reactions (0.1–1 mmol) before scaling up, as steric hindrance from the difluorophenyl group may reduce yields at larger scales.

Advanced Biological Activity: What strategies are recommended for evaluating this compound’s potential in enzyme inhibition studies?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known affinity for pyrrole-carboxylic acid motifs (e.g., kinases, metalloproteases) .
  • Assay Design : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled assays for dehydrogenases) with IC₅₀ determination. Include positive controls (e.g., known inhibitors) .
  • SAR Expansion : Modify the difluorophenyl group or pyrrole substituents to explore binding interactions .

Advanced Functionalization: How can the carboxylic acid group be selectively modified for conjugation or prodrug development?

Methodological Answer:

  • Amide Formation : Use coupling agents like EDC/HOBt with amines under inert conditions (e.g., General Procedure F1 in ).
  • Esterification : React with alcohols (e.g., MeOH, PEG-OH) via acid-catalyzed Fischer esterification.
  • Prodrug Strategies : Convert to acyloxymethyl esters for improved bioavailability .

Advanced Computational Modeling: What computational tools are suitable for predicting the compound’s binding modes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins. Parameterize the difluorophenyl group’s electrostatic profile .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Models : Build datasets from analogs (e.g., fluorophenyl-pyrrole derivatives) to predict bioactivity .

Advanced SAR Studies: How can substituent effects on the pyrrole ring be systematically studied?

Methodological Answer:

  • Substituent Scanning : Synthesize derivatives with halogens, methyl, or methoxy groups at the 3-, 4-, or 5-positions of the pyrrole ring .
  • Electron-Withdrawing/Donating Groups : Compare activities of nitro (electron-withdrawing) vs. amino (electron-donating) analogs .
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate substituent properties with biological data.

Advanced Analytical Challenges: How to optimize HPLC conditions for separating this compound from structurally similar impurities?

Methodological Answer:

  • Column Selection : Use C18 columns with 3.5 µm particle size for high resolution.
  • Mobile Phase : Gradient elution with 0.1% formic acid in water/acetonitrile. Adjust pH to 2.5–3.0 to enhance peak symmetry .
  • Detection : UV at 210–260 nm (carboxylic acid absorbance) coupled with MS for impurity identification.

Advanced Solubility Issues: What formulation strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : Convert to sodium or hydrochloride salts (e.g., as in ).
  • Cosolvents : Use DMSO/PEG 400 mixtures (≤10% v/v) for intravenous dosing.
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles to enhance bioavailability .

Safety and Handling: What precautions are necessary when handling this compound?

Methodological Answer:

  • GHS Compliance : Follow H302 (oral toxicity) precautions: Use PPE (gloves, lab coat), avoid ingestion, and work in a fume hood .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal.
  • Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.